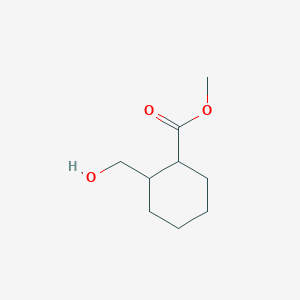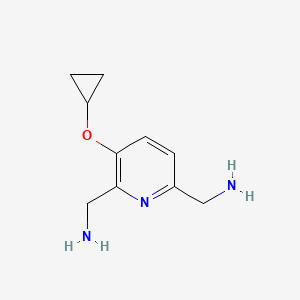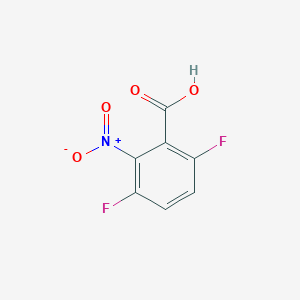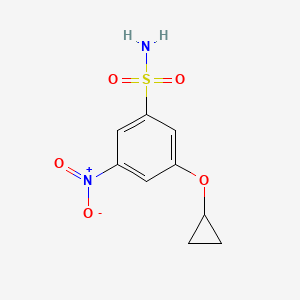
3-Cyclopropoxy-5-nitrobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropoxy-5-nitrobenzenesulfonamide is a chemical compound with the molecular formula C9H10N2O5S and a molecular weight of 258.25 g/mol . This compound belongs to the class of nitrobenzenesulfonamides, which are known for their diverse applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
The synthesis of 3-Cyclopropoxy-5-nitrobenzenesulfonamide typically involves the reaction of 3-nitrobenzenesulfonyl chloride with cyclopropanol in the presence of a base such as triethylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and solvent choice to achieve higher yields and purity.
Chemical Reactions Analysis
3-Cyclopropoxy-5-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acids or other oxidized products.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Cyclopropoxy-5-nitrobenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-5-nitrobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonamide group can inhibit enzymes involved in folate metabolism, which is essential for DNA synthesis in bacteria .
Comparison with Similar Compounds
3-Cyclopropoxy-5-nitrobenzenesulfonamide can be compared with other nitrobenzenesulfonamides such as N-Cyclopropyl-3-nitrobenzenesulfonamide. While both compounds share similar structural features, the presence of the cyclopropoxy group in this compound imparts unique chemical and biological properties. Other similar compounds include:
- N-Cyclopropyl-3-nitrobenzenesulfonamide
- N-(3-chloro-4-hydroxyphenyl)-3-nitrobenzenesulfonamide
These compounds differ in their substituents, which can significantly affect their reactivity and applications.
Properties
Molecular Formula |
C9H10N2O5S |
|---|---|
Molecular Weight |
258.25 g/mol |
IUPAC Name |
3-cyclopropyloxy-5-nitrobenzenesulfonamide |
InChI |
InChI=1S/C9H10N2O5S/c10-17(14,15)9-4-6(11(12)13)3-8(5-9)16-7-1-2-7/h3-5,7H,1-2H2,(H2,10,14,15) |
InChI Key |
RUVBVAPUKVWGPH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=CC(=C2)[N+](=O)[O-])S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4E)-3-methyl-4-[2-(2-methyl-6-nitrophenyl)hydrazinylidene]-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B14810221.png)
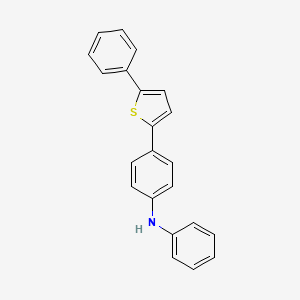
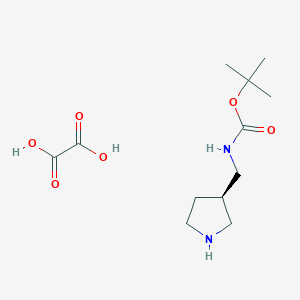
![Thiophene, 2-[(2-fluoro-5-nitrophenylimino)methyl]-3-methyl-](/img/structure/B14810231.png)
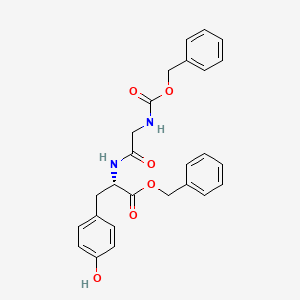
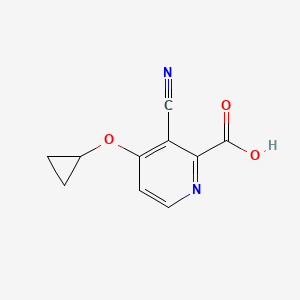
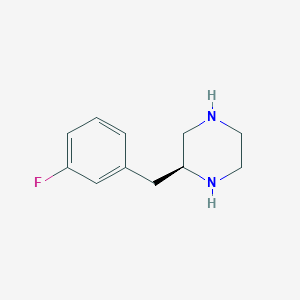
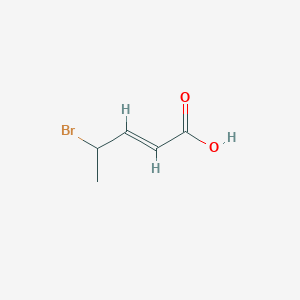
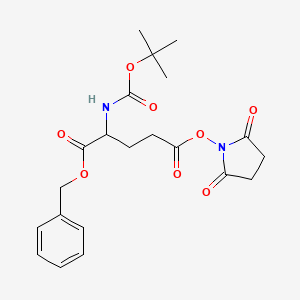
![3-{(E)-[(2-methyl-5-nitrophenyl)imino]methyl}benzene-1,2-diol](/img/structure/B14810255.png)
![5-[2-(4-ethoxyphenyl)hydrazinylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14810277.png)
